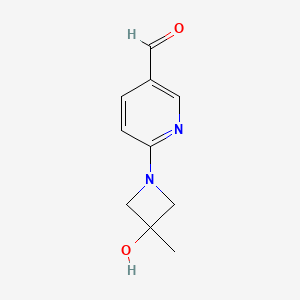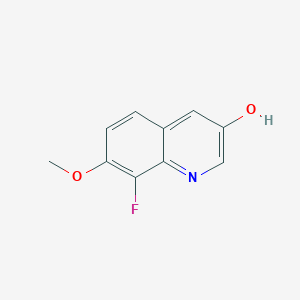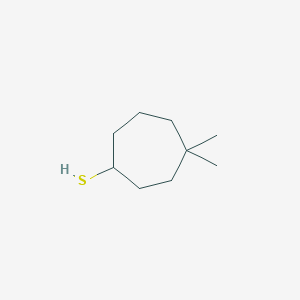
4,4-Dimethylcycloheptane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylcycloheptane-1-thiol is an organic compound with the molecular formula C9H18S. It is a thiol derivative of cycloheptane, characterized by the presence of a thiol group (-SH) attached to the first carbon of the cycloheptane ring, and two methyl groups attached to the fourth carbon. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylcycloheptane-1-thiol can be achieved through several methods. One common approach involves the thiolation of 4,4-dimethylcycloheptanone. This process typically includes the following steps:
Reduction of 4,4-dimethylcycloheptanone: The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conversion to the thiol: The alcohol is then converted to the thiol using a thiolating agent like thiourea followed by hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method could be the direct thiolation of 4,4-dimethylcycloheptane using hydrogen sulfide (H2S) in the presence of a catalyst under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylcycloheptane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: The corresponding hydrocarbon (C9H18).
Substitution: Various substituted thiol derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethylcycloheptane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Thiols play crucial roles in biological systems, including enzyme function and cellular signaling.
Medicine: Thiol-containing compounds are explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of polymers, pharmaceuticals, and as a flavoring agent due to its strong odor.
Mechanism of Action
The mechanism of action of 4,4-Dimethylcycloheptane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are essential in various biological processes, including protein folding and cellular signaling. The thiol group can also act as a nucleophile, participating in substitution reactions that modify other molecules.
Comparison with Similar Compounds
Similar Compounds
Cycloheptane-1-thiol: Lacks the two methyl groups at the fourth carbon.
4-Methylcycloheptane-1-thiol: Has only one methyl group at the fourth carbon.
Cyclohexane-1-thiol: A six-membered ring instead of a seven-membered ring.
Uniqueness
4,4-Dimethylcycloheptane-1-thiol is unique due to the presence of two methyl groups at the fourth carbon, which can influence its chemical reactivity and physical properties. This structural feature can affect the compound’s steric hindrance and electronic distribution, making it distinct from other thiol derivatives.
Properties
Molecular Formula |
C9H18S |
|---|---|
Molecular Weight |
158.31 g/mol |
IUPAC Name |
4,4-dimethylcycloheptane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-9(2)6-3-4-8(10)5-7-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
XLISCJPJAPHQKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(CC1)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)
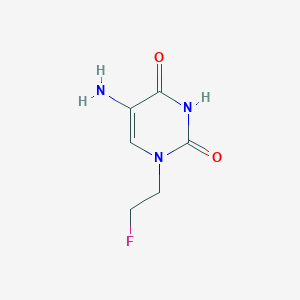
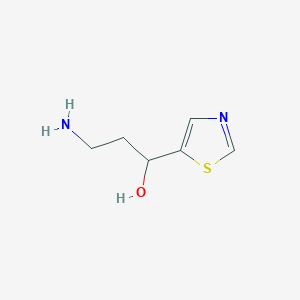
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)
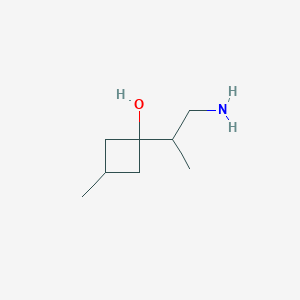
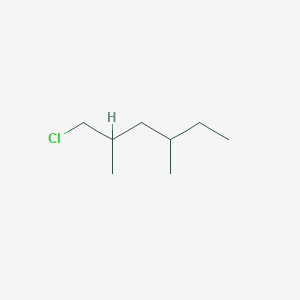
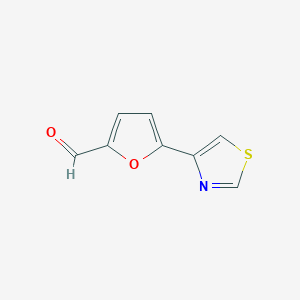
![N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13171643.png)
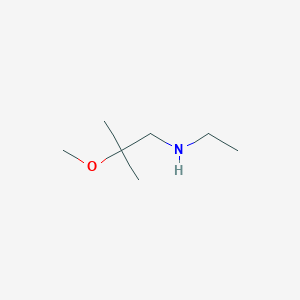
![Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171655.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13171657.png)
